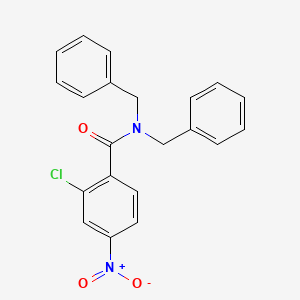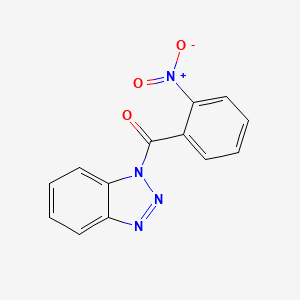![molecular formula C23H25N3O2 B5366066 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5366066.png)
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Moreover, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. Moreover, it has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol in lab experiments is its potential to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been studied for its potential use as a fluorescent probe in biological imaging. However, one of the limitations of using this compound in lab experiments is its complex structure, which may make its synthesis and purification challenging.
Zukünftige Richtungen
There are several future directions for the study of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol. One of the directions is to further investigate its mechanism of action and biochemical and physiological effects. Moreover, it can be studied for its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it can be studied for its potential use as a fluorescent probe in biological imaging.
Synthesemethoden
The synthesis of 3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol has been achieved using different methods. One of the most common methods involves the reaction of 2-phenyl-4-quinolinecarboxaldehyde with N,N-dimethylaminoacetaldehyde dimethylacetal in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of this compound in good yield.
Wissenschaftliche Forschungsanwendungen
3-[(dimethylamino)methyl]-1-[(2-phenyl-4-quinolinyl)carbonyl]-3-pyrrolidinol has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Moreover, it has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-25(2)15-23(28)12-13-26(16-23)22(27)19-14-21(17-8-4-3-5-9-17)24-20-11-7-6-10-18(19)20/h3-11,14,28H,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKWFBKURMJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![(1S*,6R*)-9-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5366032.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5366054.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
